molecular formula C9H12N2O4S B1431880 4-[(Ethylsulfamoyl)amino]benzoic acid CAS No. 1597263-69-8

4-[(Ethylsulfamoyl)amino]benzoic acid

Cat. No.: B1431880
CAS No.: 1597263-69-8
M. Wt: 244.27 g/mol
InChI Key: ICJMITAEMTXFQP-UHFFFAOYSA-N
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Description

4-[(Ethylsulfamoyl)amino]benzoic acid is an organic compound with the molecular formula C9H12N2O4S. It is a derivative of benzoic acid, where the amino group is substituted with an ethylsulfamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Safety and Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it may form combustible dust concentrations in air . It is recommended to avoid dust formation, ingestion, and inhalation, and to store the compound under an inert atmosphere . It is also advised to wear personal protective equipment/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Ethylsulfamoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:

4-aminobenzoic acid+ethylsulfonyl chloride4-[(Ethylsulfamoyl)amino]benzoic acid\text{4-aminobenzoic acid} + \text{ethylsulfonyl chloride} \rightarrow \text{this compound} 4-aminobenzoic acid+ethylsulfonyl chloride→4-[(Ethylsulfamoyl)amino]benzoic acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Ethylsulfamoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Ethylsulfamoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(Ethylsulfamoyl)amino]benzoic acid involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may inhibit enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylsulfamoyl)amino]benzoic acid
  • 4-[(Propylsulfamoyl)amino]benzoic acid
  • 4-[(Butylsulfamoyl)amino]benzoic acid

Uniqueness

4-[(Ethylsulfamoyl)amino]benzoic acid is unique due to its specific ethylsulfamoyl substitution, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different reactivity and potency in various applications. The size and electronic properties of the ethyl group can influence the compound’s interaction with molecular targets, making it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

4-(ethylsulfamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-2-10-16(14,15)11-8-5-3-7(4-6-8)9(12)13/h3-6,10-11H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJMITAEMTXFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Ethylsulfamoyl)amino]benzoic acid
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